molecular formula C14H22N2 B14400266 1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 87291-27-8

1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B14400266
CAS No.: 87291-27-8
M. Wt: 218.34 g/mol
InChI Key: YHWMTYOPYJTRMT-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is an organic compound with a complex structure that includes multiple methyl groups and a propyl group attached to a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:

    Formation of the pyrrolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methyl and propyl groups: Alkylation reactions are used to introduce the methyl and propyl groups at specific positions on the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxylated derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, triggering signaling cascades.

    Pathways: Modulation of cellular pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the propyl group, which may affect its chemical properties and biological activity.

    1,1,3,3-Tetramethyl-6-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Contains an ethyl group instead of a propyl group, leading to differences in steric and electronic effects.

Uniqueness

1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to the specific arrangement of its methyl and propyl groups, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

87291-27-8

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1,1,3,3-tetramethyl-6-propyl-2H-pyrrolo[3,4-c]pyridine

InChI

InChI=1S/C14H22N2/c1-6-7-10-8-11-12(9-15-10)14(4,5)16-13(11,2)3/h8-9,16H,6-7H2,1-5H3

InChI Key

YHWMTYOPYJTRMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=N1)C(NC2(C)C)(C)C

Origin of Product

United States

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